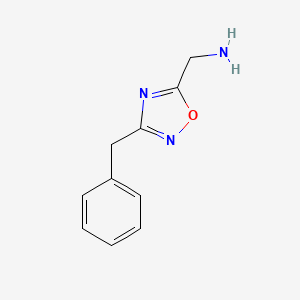

(3-Benzyl-1,2,4-oxadiazol-5-yl)méthanamine

Vue d'ensemble

Description

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound has a benzyl group attached to the oxadiazole ring, making it a unique and interesting molecule for various scientific research applications.

Applications De Recherche Scientifique

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an inhibitor for certain enzymes and proteins, making it useful in biochemical studies.

Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.

Mécanisme D'action

Mode of Action

It is known that the compound is involved in a sequential condensation followed by tandem oxidative cyclization and rearrangement . This suggests that the compound may interact with its targets through a series of chemical reactions, leading to changes in the structure and function of the targets.

Biochemical Pathways

The compound is known to undergo a series of chemical reactions involving condensation, oxidative cyclization, and rearrangement These reactions could potentially affect various biochemical pathways, leading to downstream effects on cellular processes

Result of Action

Given the compound’s involvement in a series of chemical reactions , it is likely that its action results in structural and functional changes in its targets, potentially affecting various cellular processes

Analyse Biochimique

Biochemical Properties

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine has shown interactions with bacterial enzymes, contributing to its antibacterial properties .

Cellular Effects

The effects of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound’s inhibition of acetylcholinesterase can enhance cholinergic signaling, potentially improving cognitive functions. In bacterial cells, it disrupts essential enzymatic processes, leading to cell death .

Molecular Mechanism

At the molecular level, (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions. The compound also affects gene expression by modulating transcription factors and signaling pathways involved in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing sustained biochemical activity. Prolonged exposure may lead to gradual degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as enhanced cognitive function and antibacterial activity. At high doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and overall efficacy .

Transport and Distribution

Within cells and tissues, (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues. The compound’s distribution is influenced by factors such as lipid solubility and molecular size, affecting its pharmacokinetic properties .

Subcellular Localization

The subcellular localization of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, in neuronal cells, the compound localizes to synaptic vesicles, where it modulates neurotransmitter release. This localization is essential for its biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine typically involves the condensation of benzyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement. One efficient method uses iodine as a catalyst to facilitate the reaction . The reaction conditions generally include moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the benzyl group.

Substitution: The benzyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions include various substituted oxadiazoles and benzyl derivatives, which can be further utilized in different applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine

- (3-Benzyl-1,2,4-oxadiazol-5-yl)methylamine

- (5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine

Uniqueness

What sets (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine apart from similar compounds is its specific substitution pattern on the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Activité Biologique

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug discovery, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 192.23 g/mol. It features a benzyl group attached to a 1,2,4-oxadiazole moiety, which is known for its potential pharmacological effects. The hydrochloride salt form enhances solubility and stability, making it suitable for various research applications .

Antimicrobial Properties

Research indicates that (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine exhibits significant antimicrobial activity. A study found that derivatives of oxadiazole compounds demonstrated potent effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has shown promising anticancer properties in several studies. In vitro assays revealed that it induces apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers. The cytotoxic effects were evaluated using the MTT assay, which measures cell viability post-treatment. The IC50 values obtained suggest that the compound exhibits dose-dependent cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.65 |

| A549 | 1.25 |

| HCT-116 | 2.41 |

These results indicate that the compound may serve as a lead structure for developing novel anticancer agents .

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine. In models of neurodegeneration, it has been shown to reduce oxidative stress and improve neuronal survival rates. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

-

Antimicrobial Efficacy Against MRSA

A study highlighted the effectiveness of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine against MRSA strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 μg/mL, significantly lower than traditional antibiotics like vancomycin . -

Cytotoxicity in Cancer Cells

In a comparative study against standard chemotherapeutics like doxorubicin, the oxadiazole derivative showed enhanced cytotoxicity in MCF-7 cells with an IC50 value of 0.65 μM compared to doxorubicin's IC50 of 0.75 μM under similar conditions .

Structure–Activity Relationship (SAR)

The biological activity of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine can be influenced by structural modifications. Substituting different groups on the oxadiazole ring has been shown to enhance or diminish activity:

| Substituent | Effect on Activity |

|---|---|

| Methyl | Increased potency |

| Hydroxyl | Moderate potency |

| Halogenation | Variable effects |

This SAR analysis emphasizes the importance of functional group positioning in the design of more effective derivatives .

Propriétés

IUPAC Name |

(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQASRVLTKCPNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424367 | |

| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-43-4 | |

| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.